![molecular formula C9H16ClN3O2 B1377851 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1375473-41-8](/img/structure/B1377851.png)
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[44]nonane-2,4-dione hydrochloride is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of an aminomethyl group and a diazaspiro nonane core, which contribute to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable aminating agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the use of bases or catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Aminomethyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
- 6-(Hydroxymethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
- 6-(Methylamino)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Uniqueness
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a spirocyclic core. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10;/h6H,2-5,10H2,1H3,(H,11,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQDOXTZLVKNQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCCC2CN)NC1=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)
![3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrobromide](/img/structure/B1377769.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)

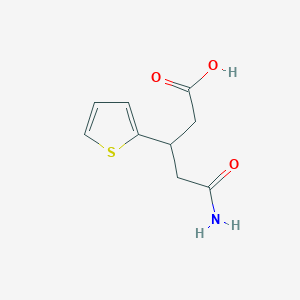
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)
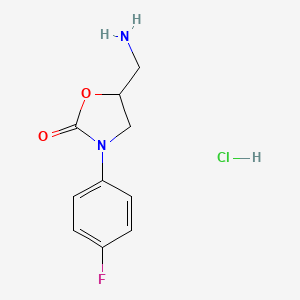
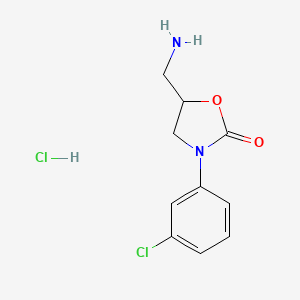
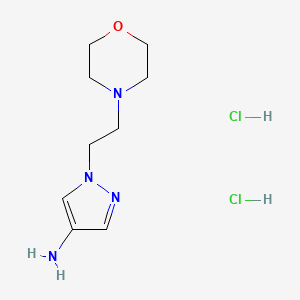
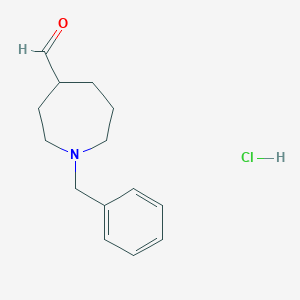
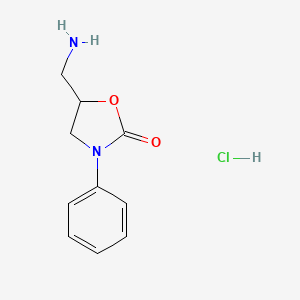
methanone hydrobromide](/img/structure/B1377783.png)
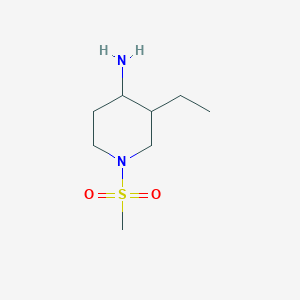
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)
